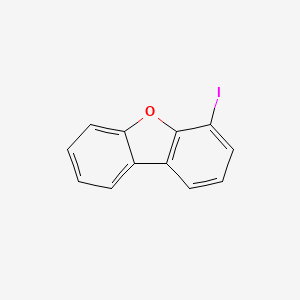4-Iododibenzofuran
CAS No.: 65344-26-5
Cat. No.: VC4135035
Molecular Formula: C12H7IO
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65344-26-5 |
|---|---|
| Molecular Formula | C12H7IO |
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 4-iododibenzofuran |
| Standard InChI | InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |
| Standard InChI Key | ACEYZYYNAMWIIE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I |
Introduction
Structural Overview and Fundamental Properties
Molecular Architecture
4-Iododibenzofuran consists of two benzene rings fused to a central furan ring, with an iodine atom substituted at the 4-position. This structural modification significantly alters the electronic properties of the parent dibenzofuran system, enhancing its susceptibility to electrophilic substitution reactions . The iodine atom’s large atomic radius (1.98 Å) and polarizability introduce steric and electronic effects that influence both reactivity and crystal packing .
Table 1: Key Physicochemical Properties
The compound’s crystalline nature and thermal stability (mp 73°C) make it suitable for applications requiring solid-phase reactivity . Predicted boiling points suggest volatility under reduced pressure, a property exploited in purification processes .
Synthetic Methodologies
Copper-Mediated Sequential Iodination/Cycloetherification
A breakthrough in 4-iododibenzofuran synthesis involves CuI-mediated sequential iodination and cycloetherification of o-arylphenols . This method enables direct C–H functionalization, bypassing pre-functionalized starting materials. Key steps include:
-
Iodination: Reaction of o-arylphenols with in the presence of CuI at 110°C.
-
Cycloetherification: Intramolecular cyclization facilitated by Cu(III) intermediates, as supported by DFT calculations .
This route achieves yields up to 85% and tolerates electron-withdrawing groups (NO, CN), enabling library diversification . For example, 4-nitro-o-arylphenols yield 4-iodo-2-nitrodibenzofurans, which serve as precursors for cross-coupling reactions .
Alternative Pathways
-
Halogen Exchange: Reacting dibenzofuran with in the presence of palladium catalysts under Ullmann conditions .
-
Directed Lithiation: Treatment of dibenzofuran with n-BuLi followed by quenching with , though this method suffers from regioselectivity challenges .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The iodine atom directs incoming electrophiles to the 2- and 6-positions due to its +M effect. Notable reactions include:
-
Suzuki Coupling: Pd-catalyzed cross-coupling with boronic acids to form biaryl systems .
-
Nucleophilic Aromatic Substitution: Displacement of iodine by amines or alkoxides under microwave irradiation .
Ring-Opening Reactions
Under harsh conditions (e.g., , 200°C), the furan ring undergoes hydrolysis to yield iodinated biphenyl derivatives, though this pathway is rarely exploited due to side reactions .
Industrial and Material Science Applications
Heat Transfer Fluids
Dibenzofuran derivatives are employed as thermal fluids in high-temperature reactors (up to 285°C) . The iodine substituent in 4-iododibenzofuran may improve thermal conductivity, though flammability risks require further evaluation .
Organic Electronics
Iodinated aromatics serve as precursors for conductive polymers. 4-Iododibenzofuran’s planar structure and halogen mobility make it a candidate for hole-transport materials in OLEDs .
Future Research Directions
-
Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and blood-brain barrier penetration.
-
Catalytic Applications: Exploring Pd/Cu bimetallic systems for asymmetric functionalization.
-
Polymer Chemistry: Incorporating 4-iododibenzofuran into π-conjugated systems for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume